molecular formula C7H15Cl2N3S B6226760 2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine dihydrochloride CAS No. 2731010-36-7

2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B6226760
CAS No.: 2731010-36-7
M. Wt: 244.2
InChI Key:
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Description

2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine dihydrochloride is a compound belonging to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various reagents. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine can yield the corresponding 1,3,4-thiadiazole derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for 1,3,4-thiadiazole derivatives may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazole compounds. These products can have different biological and chemical properties, making them useful for various applications.

Mechanism of Action

The mechanism of action of 2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their cellular processes. For example, it may inhibit enzyme activity or disrupt cell membrane integrity, leading to cell death . The exact molecular targets and pathways involved can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine dihydrochloride include other 1,3,4-thiadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the presence of the isopropyl group, which can influence its biological activity and chemical reactivity. This compound’s distinct properties make it a valuable candidate for various applications in scientific research and industry.

Properties

CAS No.

2731010-36-7

Molecular Formula

C7H15Cl2N3S

Molecular Weight

244.2

Purity

95

Origin of Product

United States

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